molecular formula C17H22N2O5 B5168878 Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate

Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate

Cat. No.: B5168878
M. Wt: 334.4 g/mol
InChI Key: ZYEBUKQHNLJYHG-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyl group, a nitroaniline moiety, and an oxopropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate typically involves a multi-step process:

    Formation of the Nitroaniline Intermediate: The starting material, 3-nitroaniline, is prepared through the nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid.

    Cyclohexylation: The nitroaniline intermediate undergoes a Friedel-Crafts alkylation reaction with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-cyclohexyl-3-nitroaniline.

    Esterification: The final step involves the esterification of 2-cyclohexyl-3-nitroaniline with ethyl 3-oxopropanoate in the presence of a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 2-cyclohexyl-3-(3-aminoanilino)-3-oxopropanoate.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

    Hydrolysis: 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoic acid and ethanol.

Scientific Research Applications

Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl 2-cyclohexyl-3-(4-nitroanilino)-3-oxopropanoate: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.

    Ethyl 2-cyclohexyl-3-(3-aminoanilino)-3-oxopropanoate: The amino derivative, which has different chemical properties and reactivity due to the presence of the amino group instead of the nitro group.

    Ethyl 2-cyclohexyl-3-(3-methoxyanilino)-3-oxopropanoate: The methoxy derivative, which may have different solubility and reactivity profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-cyclohexyl-3-(3-nitroanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-2-24-17(21)15(12-7-4-3-5-8-12)16(20)18-13-9-6-10-14(11-13)19(22)23/h6,9-12,15H,2-5,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEBUKQHNLJYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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